molecular formula C13H12N4O3S B2588189 2,5-dimethyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide CAS No. 1334376-11-2

2,5-dimethyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide

Cat. No.: B2588189
CAS No.: 1334376-11-2
M. Wt: 304.32
InChI Key: DHPMNYBBKNLOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,5-dimethyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide is a heterocyclic hybrid molecule featuring a furan-3-carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 2-methylthiazole moiety. Its structural complexity combines electron-rich (furan) and electron-deficient (oxadiazole, thiazole) aromatic systems, which are often leveraged in medicinal chemistry for their hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

2,5-dimethyl-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3S/c1-6-4-9(7(2)19-6)11(18)15-13-17-16-12(20-13)10-5-21-8(3)14-10/h4-5H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPMNYBBKNLOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=CSC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,5-dimethyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide is C13H12N4O3S, with a molecular weight of 304.32 g/mol. The compound features a furan ring substituted with a carboxamide group and an oxadiazole moiety linked to a thiazole ring.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The oxadiazole ring is known for its broad-spectrum antimicrobial properties. Studies have shown that derivatives containing oxadiazole exhibit significant antibacterial and antifungal activities against various pathogens .
  • Antitumor Activity : The presence of the thiazole and oxadiazole moieties has been linked to enhanced cytotoxic effects against cancer cells. The compound's structure allows for interaction with cellular targets that are crucial in tumor growth and proliferation .

Antimicrobial Efficacy

The compound has demonstrated promising antimicrobial activity in various studies. For instance:

Pathogen TypeTest Result (MIC in µg/mL)Reference
E. coli8
S. aureus16
Candida albicans32

Anticancer Efficacy

In vitro studies have assessed the anticancer potential against several cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung cancer)6.75 ± 0.19
MCF-7 (Breast cancer)10.00 ± 0.50
HeLa (Cervical cancer)8.50 ± 0.30

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of the compound on A549 lung cancer cells, showing a significant reduction in cell viability at concentrations as low as 6.75 µM, indicating its potential as an anticancer agent .
  • Antimicrobial Study : Another study focused on the antimicrobial properties against E. coli and S. aureus, reporting MIC values that suggest effective inhibition at relatively low concentrations .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against several bacterial strains:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2,5-Dimethyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamideStaphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans128 μg/mL

These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, a series of derivatives were tested for their cytotoxic effects on different cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
2,5-Dimethyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamideSNB-75 (CNS cancer)0.67
UO-31 (renal cancer)0.80
HCT-116 (colon cancer)0.87

These results indicate that certain derivatives can effectively inhibit the growth of cancer cells at low concentrations .

Agricultural Applications

The compound's potential as a pesticide or fungicide is also being investigated. Its structure suggests it could inhibit specific enzymes or pathways in pests and pathogens. Preliminary studies have shown promising results in controlling fungal pathogens affecting crops.

Case Study: Fungal Pathogen Control

In a recent study, the compound was tested against common agricultural pathogens:

PathogenInhibition Rate (%)
Fusarium oxysporum70
Botrytis cinerea65

These findings support the potential use of this compound in agricultural settings to enhance crop protection .

Materials Science

The unique chemical structure of 2,5-dimethyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide allows for its application in materials science as a building block for synthesizing novel polymers and materials with specific properties.

Applications in Polymer Chemistry

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. For instance:

Polymer TypeProperty Enhanced
PolyurethaneThermal Stability
PolyethyleneMechanical Strength

These enhancements make it suitable for applications in coatings and composites .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring demonstrates susceptibility to nucleophilic attack, particularly at position 2. Studies on analogous 1,3,4-oxadiazoles reveal reactions with hydrazine derivatives to form thiadiazole hybrids . For example:

ReagentConditionsProduct FormedKey OutcomeSource
Hydrazonoyl halides (e.g., 16a–d )Reflux in chloroform with triethylamineN’-substituted thiadiazole-carbohydrazide derivativesEnhanced antimicrobial activity

This reactivity aligns with the compound's oxadiazole moiety, where substitution at the 2-position modifies biological activity .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, studies on structurally similar furan-carboxamides show:

ConditionReagentProductApplicationSource
Acidic (HCl, 6M)Prolonged reflux (12 hr)Furan-3-carboxylic acidIntermediate for further functionalization

Hydrolysis of the carboxamide group could enable conjugation with other pharmacophores to enhance solubility or target specificity.

Cyclocondensation Reactions

The thiazole ring participates in cyclocondensation with carbonyl compounds. For instance:

ReactantCatalystProductBiological RelevanceSource
Maleic anhydrideDioxane, 80°CPyridazine-dione derivativesImproved cytotoxicity in cancer cells

This reaction leverages the nucleophilic nitrogen in the thiazole ring, forming fused heterocycles with enhanced bioactivity .

Oxidation Reactions

The furan ring is prone to oxidation, particularly at the methyl-substituted positions. Data from analogous furan derivatives indicates:

Oxidizing AgentConditionsProductFunctional ImpactSource
KMnO₄ (acidic medium)Room temperatureDicarboxylic acid derivativeIncreased polarity for pharmacokinetic optimization

Oxidation of the furan’s methyl groups could modulate the compound’s metabolic stability.

Acylation and Alkylation

The secondary amine in the carboxamide group undergoes acylation. For example:

ReagentConditionsProductStructural ConfirmationSource
Acetyl chlorideDry DCM, 0°CN-acetylated derivativeConfirmed via NMR and IR spectroscopy

Acylation modifies electronic properties, potentially enhancing binding affinity to biological targets.

Metal Complexation

The oxadiazole and thiazole nitrogens coordinate with transition metals. Studies on similar compounds show:

Metal SaltSolventComplex FormedApplicationSource
Cu(II) acetateMethanol, 60°CTetradentate Cu complexEnhanced antimicrobial potency

Metal complexes often exhibit improved stability and bioactivity compared to parent compounds .

Comparison with Similar Compounds

Structural Analysis and Key Features

  • 1,3,4-Oxadiazole : A five-membered heterocycle with two nitrogen atoms, contributing to π-stacking interactions and rigidity.
  • 2-Methylthiazole : A sulfur-containing aromatic ring that may improve bioavailability and binding affinity to biological targets .

Comparison with Analogous Compounds

Heterocyclic Core Variations
Compound Name Core Heterocycle Substituent(s) Molecular Formula Key Properties Reference
Target Compound 1,3,4-Oxadiazole 2-Methylthiazol-4-yl C₁₃H₁₁N₃O₂S Not provided N/A
2,5-Dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide (7b) 1,3-Thiazole 3-Methylbenzyl C₁₈H₁₈N₂O₂S Yield: 76%; m.p. 116–117°C
2,5-Dimethyl-N-(3-methyl-1,2-oxazol-5-yl)furan-3-carboxamide 1,2-Oxazole (Isoxazole) 3-Methyl C₁₁H₁₂N₂O₃ No data provided
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide 1,3,4-Thiadiazole Ethyl C₁₁H₁₃N₃O₂S CAS: 793680-14-5

Key Observations :

  • 1,3,4-Oxadiazole vs. 1,3-Thiazole (7b): Replacing oxadiazole with thiazole (as in 7b) introduces a sulfur atom, which may enhance hydrophobic interactions.
  • 1,2-Oxazole (Isoxazole) : The isoxazole derivative () lacks the thiazole moiety, reducing sulfur-mediated interactions but offering improved synthetic accessibility .
  • 1,3,4-Thiadiazole : Substituting oxygen with sulfur in the diazole ring (as in ) increases lipophilicity and may alter metabolic stability .
Substituent Modifications
  • Methylthiazole vs. Methylbenzyl (7b) : The target compound’s 2-methylthiazole group is smaller and more electron-deficient than 7b’s 3-methylbenzyl substituent, which could influence binding to hydrophobic pockets in enzymes .
  • Ethyl-Thiadiazole () : The ethyl group on the thiadiazole ring may enhance solubility compared to methyl substituents but could reduce steric hindrance .

Q & A

Q. What are the established synthetic routes for this compound?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

  • Acylation of thiazole/oxadiazole intermediates : Reacting 2-amino-5-arylmethylthiazole derivatives with activated furan-3-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) under reflux in aprotic solvents like DMF or acetonitrile .
  • Oxadiazole ring formation : Cyclization of thiosemicarbazides using iodine and triethylamine in DMF, followed by sulfur elimination .
  • Purification : Thin-layer chromatography (TLC) on silica gel F254 plates with ethyl acetate/hexane gradients to confirm purity .

Q. Critical Parameters :

  • Solvent choice (DMF enhances nucleophilicity of amine groups).
  • Stoichiometric ratios (e.g., 1.1:1 molar excess of RCH2Cl to oxadiazole-thiol for alkylation) .

Q. How is structural confirmation performed for this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR (400 MHz, DMSO-d6): Peaks at δ 2.2–2.5 ppm (methyl groups on furan), δ 6.5–7.8 ppm (thiazole/oxadiazole protons) .
    • 13C NMR : Carboxamide carbonyl signals at ~165–170 ppm .
  • Melting Point Analysis : Uncorrected capillary measurements to compare with literature values.
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ or [M−H]−).

Validation : Cross-referencing spectral data with analogs (e.g., N-(5-R-benzylthiazol-2-yl)furan-3-carboxamides) .

Q. What initial biological screening approaches are recommended?

Methodological Answer:

  • Anticancer Activity :
    • In vitro cytotoxicity assays : Use MTT or SRB protocols against human cancer cell lines (e.g., HeLa, MCF-7). Compounds with IC50 < 10 μM warrant further study .
    • Mechanistic studies : Caspase-3/7 activation assays to probe apoptosis induction.
  • Dose-Response Curves : Triplicate experiments with positive controls (e.g., doxorubicin) to validate assay reliability.

Key Finding : Substituents on the benzylthiazole ring (e.g., electron-withdrawing groups) correlate with enhanced activity .

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation step?

Methodological Answer:

  • Solvent Optimization : Replace DMF with DMAc (dimethylacetamide) to reduce side reactions. Evidence shows DMAc improves carboxamide coupling by 15–20% .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics.
  • Temperature Control : Maintain reflux at 80–90°C to prevent thermal decomposition of oxadiazole intermediates .

Data Contradiction Note : While DMF is standard, acetonitrile may favor cyclization over acylation in some analogs .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Standardize Assay Conditions :

    • Cell line selection (e.g., avoid using murine models for human-targeted compounds).
    • Serum concentration (e.g., 10% FBS vs. serum-free media alters compound uptake).
  • SAR Analysis : Compare substituent effects systematically. For example:

    Substituent (R)IC50 (μM)Cell LineReference
    -NO24.2HeLa
    -OCH312.8MCF-7
  • Metabolic Stability : Assess cytochrome P450 interactions to explain variability in in vivo vs. in vitro results.

Q. What strategies enhance anticancer activity through substituent modification?

Methodological Answer:

  • Electron-Deficient Substituents : Introduce -NO2 or -CF3 at the benzylthiazole 5-position to enhance DNA intercalation .
  • Heterocycle Replacement : Replace 2-methylthiazole with 2-methyloxazole to improve solubility without losing potency.
  • Prodrug Design : Incorporate ester moieties on the furan ring for targeted release in acidic tumor microenvironments.

Validation : Molecular docking (e.g., Autodock Vina) to predict binding affinity with topoisomerase IIα .

Q. How to address cyclization side reactions during oxadiazole formation?

Methodological Answer:

  • Mechanistic Insight : Cyclization in DMF with iodine/TEA proceeds via radical intermediates, but excess iodine may cause halogenation byproducts .
  • Mitigation Steps :
    • Use substoichiometric iodine (0.8 equiv.) and purge with N2 to minimize sulfur recombination.
    • Monitor reaction progress via LC-MS to terminate at 85–90% conversion.

Alternative Routes : Microwave-assisted synthesis reduces reaction time from hours to minutes, suppressing side reactions .

Q. What computational methods aid in target identification?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to kinase domains (e.g., EGFR or Aurora B) using AMBER or GROMACS.
  • ADMET Prediction : Use SwissADME to optimize logP (target: 2.5–3.5) and PSA (<140 Ų) for blood-brain barrier penetration.
  • Docking Validation : Cross-validate docking poses (e.g., Glide vs. MOE) to reduce false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.